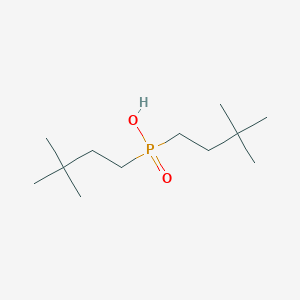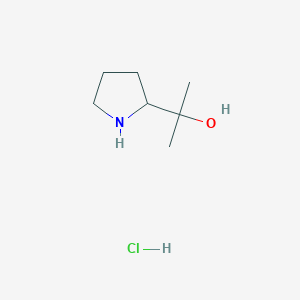
2',4'-Dichlorobiphenyl-3-carboxylic acid
説明
“2’,4’-Dichlorobiphenyl-3-carboxylic acid” is a type of carboxylic acid which incorporates a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of chlorobiphenyls, including “2’,4’-Dichlorobiphenyl-3-carboxylic acid”, can be achieved through several methods. One method involves the one-step homolytic decarboxylation of aromatic carboxylic acids . Another method reported is the precise deuteration of aliphatic carboxylic acids by synergistic photoredox and HAT catalysis .Molecular Structure Analysis
The molecular structure of “2’,4’-Dichlorobiphenyl-3-carboxylic acid” is characterized by a carboxyl functional group, CO2H, attached to a biphenyl core with two chlorine atoms at the 2’ and 4’ positions .Chemical Reactions Analysis
Carboxylic acids, including “2’,4’-Dichlorobiphenyl-3-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can undergo decarboxylative deuteration, which is a process where the carboxylic acid is converted into a deuterated compound .Physical And Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules, making carboxylic acids with one to four carbon atoms completely miscible with water .科学的研究の応用
Chemical Structure and Properties
2',4'-Dichlorobiphenyl-3-carboxylic acid's structure and properties have been explored in various studies. For instance, the carbonylation reaction of 2,3-dichlorobiphenyl has been shown to result in the formation of 2-chloro-3-phenylbenzoic acid, a related compound, with its structure determined through single-crystal X-ray diffraction, highlighting the influence of steric interactions and weak interactions involving the carbonyl oxygen atom and the chlorine atom (Boyarskiy et al., 2009).
Biodegradation Studies
Research on the bacterial metabolism of similar chlorinated biphenyls, such as 4,4'-dichlorobiphenyl, provides insights into the environmental degradation processes of these compounds. This study revealed the formation of metabolites like 4-chlorobenzoic acid under certain conditions (Tulp et al., 1978).
Synthesis and Applications in Polymer Chemistry
The synthesis of thermotropic polyesters based on derivatives of carboxylic acids, such as 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, derived from similar compounds, demonstrates the potential application of this compound in polymer chemistry. These polyesters, characterized by techniques like differential scanning calorimetry and wide-angle X-ray scattering, show properties like forming nematic melts, which are crucial for materials science (Kricheldorf & Thomsen, 1992).
Catalytic Transformations
Studies on catalytic transformations involving carboxylic acids, like those derived from chlorobiphenyls, have shown the potential of using these compounds in various chemical reactions. For example, the carbonylation of dichlorobiphenyls catalyzed by modified cobalt carbonyl complexes to produce biphenylcarboxylic acid esters illustrates the versatility of these compounds in synthetic chemistry (Boyarskii et al., 2007).
Environmental Impact and Degradation
Research on the electrochemical degradation of related compounds, such as 2,4,5-trichlorophenoxyacetic acid, sheds light on the environmental impact and potential degradation pathways of this compound. These studies involve the understanding of processes like peroxi-coagulation and the effects of factors like pH and UV light on degradation efficiency (Boye et al., 2003).
作用機序
将来の方向性
The future directions in the study and application of “2’,4’-Dichlorobiphenyl-3-carboxylic acid” and similar compounds could involve the development of efficient and practical methods for the deuteration of carboxylic acids . This could open new doors for functional-molecule innovation and discovery in several scientific fields .
特性
IUPAC Name |
3-(2,4-dichlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBAPTMRZKVPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610717 | |
| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380228-58-0 | |
| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)








